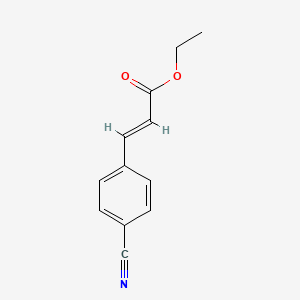

Ethyl 4-Cyanocinnamate

Descripción general

Descripción

Ethyl 4-Cyanocinnamate is a synthetically prepared molecule belonging to the class of acrylates. It is characterized by its molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-Cyanocinnamate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Transfer Hydrogenation

Ethyl 4-cyanocinnamate undergoes transfer hydrogenation with o-phenylenediamine to generate benzimidazolines, which act as hydrogen donors for electron-deficient olefins .

Reaction Conditions :

-

Ethyl α-cyanocinnamate (1 mmol), o-phenylenediamine (1 mmol), and activated olefins (e.g., α,β-unsaturated esters) under solvent-free conditions at 100°C .

Mechanism :

-

Formation of benzimidazoline intermediates via condensation.

-

Transfer of hydrogen to olefins, yielding saturated products (e.g., ethyl cinnamate derivatives) .

Cycloaddition Reactions

This compound participates in [3+2] cycloaddition with nitrilimines to form 2-pyrazolines, which thermally eliminate HCN to yield 1,3-disubstituted pyrazoles .

Reaction Conditions :

-

This compound (1 mmol), nitrilimine (1 mmol), and Na₂CO₃ (10 mol%) in dichloromethane at room temperature .

Product Characteristics :

Condensation with Naphthols

This compound reacts with 2-naphthol derivatives to form naphthopyrano[2,1-b]pyrans via a piperidine-catalyzed cyclization .

Reaction Conditions :

-

This compound (1 mmol), 6-methoxy-2-naphthol (1 mmol), and piperidine (10 mol%) in aqueous media at reflux .

Yield : 85–90% (Scheme 1, Entry 3a) .

Electrophilic Substitution

This compound undergoes electrophilic substitution with reagents like acetic anhydride to form acetylated derivatives .

Reaction Conditions :

Product : Acetylated naphthopyrano derivatives with enhanced lipophilicity .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 4-cyanocinnamate is extensively utilized in organic synthesis due to its reactivity as a Michael acceptor in various reactions, including:

- Michael Addition Reactions : It serves as an electrophile in Michael addition reactions with nucleophiles such as amines and thiols.

- Knoevenagel Condensation : As a product of this reaction, it can further participate in subsequent transformations to form more complex molecules .

Table 1: Reactions Involving this compound

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Michael Addition | This compound + Amine | Room Temperature | >90 |

| Knoevenagel Condensation | Ethyl Cyanoacetate + Benzaldehyde | Basic Catalyst | 77-95 |

| Nitration | This compound + Nitric Acid | Silica Gel Medium | >90 |

Catalytic Applications

Recent studies have highlighted the role of this compound as a product in catalytic systems:

- Acid-Base Catalysis : The compound can act as a bifunctional catalyst when immobilized on solid supports, enhancing reaction rates in tandem processes such as deacetalization-Knoevenagel reactions. For instance, modifications using silica gel have demonstrated significant improvements in yield and selectivity .

Case Study: Bifunctional Catalysis

In a study involving bifunctionalized silica monoliths, this compound was produced with yields exceeding 90% under optimized conditions. The performance of the catalyst was evaluated over multiple cycles, demonstrating consistent efficiency despite minor decreases in yield due to catalyst deactivation .

Material Science Applications

This compound has also found applications in material science:

- Polymer Chemistry : It serves as a precursor for synthesizing polymers with specific functional properties, particularly in the development of photoresponsive materials.

- Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability .

Mecanismo De Acción

The mechanism by which Ethyl 4-Cyanocinnamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in polymer chemistry, it undergoes polymerization reactions to form high molecular weight polymers. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .

Comparación Con Compuestos Similares

Ethyl 4-Cyanocinnamate can be compared with other similar compounds, such as:

Ethyl acrylate: Similar in structure but lacks the cyano group.

Methyl 3-(4-cyanophenyl)acrylate: Similar but with a methyl ester group instead of an ethyl ester group.

4-Cyanophenylacrylic acid: Similar but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Actividad Biológica

Ethyl 4-cyanocinnamate is a derivative of cinnamic acid characterized by the presence of a cyano group at the para position of the aromatic ring and an ethyl ester group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- Structure : The compound features an ethyl group and a cyano group attached to a cinnamic acid backbone.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of cinnamic acid, including this compound, exhibit significant antibacterial activity.

Minimum Inhibitory Concentration (MIC) Findings

A recent study assessed the antimicrobial efficacy of various cinnamate derivatives, including this compound. The results are summarized in Table 1:

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | 726.36 | 789.19 |

| Methyl Cinnamate | 789.19 | Not specified |

| Butyl Cinnamate | 672.83 | Not specified |

These findings suggest that this compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Cinnamic acid derivatives are known to inhibit pro-inflammatory mediators, which may contribute to their therapeutic effects.

Research indicates that compounds similar to this compound can modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are crucial in the synthesis of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins .

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential.

Case Studies

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLBOCIUMFYPGI-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62174-99-6 | |

| Record name | Ethyl 4-Cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.